molecular formula C17H12BrClN4 B1607561 Phenazolam CAS No. 87213-50-1

Phenazolam

Cat. No.: B1607561
CAS No.: 87213-50-1
M. Wt: 387.7 g/mol
InChI Key: BUTCFAZTKZDYCN-UHFFFAOYSA-N
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Description

Phenazolam, also known as Clobromazolam or DM-II-90, is a benzodiazepine derivative that acts as a potent sedative and hypnotic drug. It was first synthesized in the early 1980s but was never developed for medical use. This compound has appeared on the illicit drug market as a designer drug and is known for its strong sedative effects .

Preparation Methods

Phenazolam is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the triazolobenzodiazepine core structure. One common method includes the condensation of 2-chlorobenzophenone with hydrazine to form the intermediate, which is then cyclized with appropriate reagents to yield this compound

Chemical Reactions Analysis

Phenazolam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions, particularly at the bromine and chlorine positions, using nucleophilic reagents.

The major products formed from these reactions include hydroxylated and dechlorinated derivatives .

Scientific Research Applications

Scientific Research Applications

Phenazolam's applications span multiple fields:

Chemistry

  • Reference Standard : this compound is used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines. It aids in the development of analytical methods to detect these compounds in various samples.
  • Analytical Techniques : Advanced techniques like Gas Chromatography Mass Spectrometry (GC-MS) and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed to identify this compound in toxicological samples, enhancing the understanding of its role in forensic cases involving drug overdoses.

Biology

  • CNS Studies : Research has focused on this compound's effects on the central nervous system (CNS), particularly its interactions with neurotransmitters such as GABA (gamma-aminobutyric acid). It enhances GABA's inhibitory effects, leading to sedative, anxiolytic, and muscle relaxant properties .
  • Toxicokinetics : Studies utilize animal models to investigate the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing critical data for safety assessments and therapeutic dosing.

Forensic Science

  • Toxicology Studies : this compound is utilized in toxicological studies to understand its metabolism and detect its presence in biological samples. Its identification is crucial for forensic investigations related to drug-related deaths .
  • Case Reports : There have been reports linking this compound to fatalities, especially when used in combination with opioids or other depressants. Understanding these cases helps inform public health responses and regulatory measures .

Toxicological Findings

A review of toxicological data indicates that this compound has been implicated in several cases of overdose and death:

  • In a study examining drug-related deaths in Scotland, this compound was detected alongside other substances, suggesting a potential role in poly-drug toxicity scenarios .
  • Reports from forensic laboratories have documented instances where this compound was found in post-mortem samples, highlighting its significance in understanding drug interactions and overdose outcomes .

User Reports

Users have reported prolonged anxiolytic effects rather than hypnotic effects from this compound, indicating its potential for misuse and dependency issues. Adverse effects include drowsiness, dizziness, and at higher doses, delirium or psychosis-like behavior .

Summary Table of this compound Characteristics

CharacteristicValue/Details
Potency5-10 times more potent than diazepam
Duration of ActionLong (up to 60 hours)
Active Metabolite3-hydroxyphenazepam
Common Analytical MethodsGC-MS, LC-QTOF-MS
Reported Side EffectsDrowsiness, amnesia, muscle weakness

Comparison with Similar Compounds

Phenazolam is structurally similar to other benzodiazepines such as Bromazolam, Triazolam, and Flubromazolam. Compared to these compounds, this compound is noted for its higher potency and longer duration of action. Here is a comparison with similar compounds:

This compound’s uniqueness lies in its combination of high potency and long duration, making it a subject of interest in both scientific research and forensic studies.

Biological Activity

Phenazolam, a novel benzodiazepine derivative, has garnered attention for its biological activity, particularly its effects on the central nervous system (CNS). This article provides an in-depth analysis of its mechanism of action, pharmacokinetics, potential therapeutic uses, and associated risks, supported by data tables and case studies.

Target and Mode of Action

This compound primarily targets the GABA_A receptor, similar to other benzodiazepines. By enhancing the effects of gamma-aminobutyric acid (GABA), it exhibits a range of pharmacological effects including:

  • Sedation
  • Anxiolysis
  • Anticonvulsant properties
  • Muscle relaxation

This interaction leads to increased inhibitory neurotransmission in the CNS, which is crucial for its therapeutic effects as well as its potential for abuse and dependence .

Biochemical Pathways

The binding of this compound to the benzodiazepine site on GABA_A receptors results in conformational changes that facilitate GABA's action. This mechanism is consistent across various benzodiazepines .

Pharmacokinetics

Absorption and Metabolism

This compound is well-absorbed after oral administration and is extensively metabolized in the liver. Its elimination half-life ranges from 6 to 18 hours, depending on individual metabolic factors. An active metabolite, 3-hydroxyphenazepam, exhibits similar potency to this compound itself .

Toxicokinetics

Research utilizing advanced analytical techniques such as LC-QTOF-MS has established protocols for detecting this compound in biological samples. This aids in understanding its distribution and concentration over time, which is vital for safety assessments .

Therapeutic Applications

This compound has been explored for various indications:

  • Anxiety disorders
  • Insomnia
  • Alcohol withdrawal syndrome
  • Severe muscle spasticity

However, due to its high potential for abuse and dependence, clinical use is often limited to short-term applications .

Case Studies and Clinical Observations

Several case studies highlight the risks associated with this compound use:

  • Overdose Incidents : Reports indicate a significant rise in overdose cases linked to this compound, particularly when combined with opioids or alcohol. These combinations exacerbate respiratory depression, increasing mortality risk .
  • Side Effects : Common side effects include:
    • Drowsiness
    • Amnesia
    • Dizziness
    • Muscle weakness
    • In severe cases: psychosis-like behavior and delirium .
  • Population Studies : A comprehensive review of benzodiazepine-related deaths indicated a sevenfold increase in fatalities attributed to benzodiazepine overdoses over two decades, with this compound being a notable contributor .

Data Summary

Parameter Value
Elimination Half-Life6 to 18 hours
Common Side EffectsDrowsiness, amnesia, dizziness
Therapeutic UsesAnxiety disorders, insomnia
RisksHigh potential for abuse and dependence

Properties

IUPAC Name

8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN4/c1-10-21-22-16-9-20-17(12-4-2-3-5-14(12)19)13-8-11(18)6-7-15(13)23(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTCFAZTKZDYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236191
Record name 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87213-50-1
Record name Phenazolam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087213501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AVB9ZZ4ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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